N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide
説明
The compound N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide is a sulfonamide derivative featuring a benzamide core substituted with a 6-methoxy-pyrimidine sulfonamide group and a piperidine sulfonyl moiety. The 6-methoxy group on the pyrimidine ring may enhance hydrogen bonding and electronic interactions with biological targets, while the piperidine sulfonyl group could influence solubility and steric interactions .
特性
IUPAC Name |
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O6S2/c1-34-22-15-21(24-16-25-22)27-35(30,31)19-11-7-18(8-12-19)26-23(29)17-5-9-20(10-6-17)36(32,33)28-13-3-2-4-14-28/h5-12,15-16H,2-4,13-14H2,1H3,(H,26,29)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEMPRNVZYKWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring, sulfonamide groups, and a piperidine moiety. The molecular formula is , with a molecular weight of approximately 396.49 g/mol. The InChI key for this compound is PGEAEQYYFPJMNO-UHFFFAOYSA-N.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and urease, which are crucial in several physiological processes and disease mechanisms.
- Antibacterial Activity : The compound exhibits moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis.
- Antiviral Properties : Preliminary studies suggest potential antiviral effects against Hepatitis B virus (HBV), likely through modulation of intracellular proteins that inhibit viral replication.
Biological Activity Data
The following table summarizes key biological activities and their respective IC50 values for the compound:
| Activity | Target | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase Inhibition | AChE | 2.14 ± 0.003 |
| Urease Inhibition | Urease | 1.13 ± 0.003 |
| Antibacterial Activity | Salmonella typhi | Moderate |
| Antiviral Activity | HBV | Not yet determined |
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial activity of the compound against several bacterial strains. The results indicated that it demonstrated significant inhibition against Salmonella typhi with an IC50 value lower than that of standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections . -
Enzyme Inhibition Studies :
Research focused on the enzyme inhibitory properties of the compound revealed strong inhibition against urease, which is vital for the treatment of conditions such as urinary tract infections. The IC50 values were significantly lower than those of existing urease inhibitors, indicating a promising lead for further drug development . -
Antiviral Activity Against HBV :
In vitro studies assessed the antiviral efficacy of the compound against HBV. It was found to increase intracellular levels of APOBEC3G, an important protein in inhibiting HBV replication. This suggests a novel mechanism of action that could be exploited for developing new antiviral therapies .
類似化合物との比較
Key Structural Analogs
The following analogs share structural similarities with the target compound but differ in substituents on the pyrimidine ring or sulfonyl groups:
Substituent Effects on Bioactivity and Physicochemical Properties
Pyrimidine Modifications: 6-Methoxy (Target Compound): The electron-donating methoxy group enhances hydrogen bonding with target proteins, as seen in related sulfonamides with antiproliferative activity . 2,6-Dimethoxy (Compound from ): Dual methoxy groups may amplify electronic effects, though steric bulk could limit binding in constrained active sites .
Sulfonyl Group Variations: Piperidine (Target Compound): Piperidine’s aliphatic ring balances solubility and steric effects, favoring interactions with hydrophobic protein pockets . Morpholine (Compound 457651-05-7): Morpholine’s oxygen atom improves water solubility, making it advantageous for formulations requiring higher bioavailability .
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions ensure high yields?
The synthesis involves multi-step organic reactions, typically starting with sulfonamide coupling between pyrimidine and benzamide precursors. Key steps include:
- Sulfonamide bond formation : Use of coupling agents like DCC (dicyclohexylcarbide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .
- Protection/deprotection strategies : Methoxy and piperidinyl groups require temporary protection (e.g., tert-butoxycarbonyl, BOC) to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while controlled pH prevents premature hydrolysis .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- X-ray crystallography : Resolves 3D molecular conformation and confirms sulfonamide/pyrimidine connectivity (e.g., bond angles, torsion) .
- High-performance liquid chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) using C18 columns and UV detection at 254 nm .
- Mass spectrometry (LC-MS) : Validates molecular weight (exact mass ~550–600 Da) and detects impurities via isotopic patterns .
Q. How is preliminary bioactivity screening typically designed for this compound?
- In vitro enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Cellular viability assays : Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Molecular dynamics simulations : Predict binding stability to targets (e.g., kinases) using software like GROMACS; focus on sulfonamide interactions with catalytic lysine residues .
- ADMET prediction : Tools like SwissADME assess logP (target <5), blood-brain barrier permeability, and CYP450 inhibition risks .
- Free energy perturbation (FEP) : Quantifies the impact of substituent modifications (e.g., methoxy → trifluoromethyl) on binding affinity .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Assay condition standardization : Compare results under identical pH, temperature, and co-factor concentrations (e.g., Mg²⁺-dependent kinases require 2 mM MgCl₂) .
- Off-target profiling : Use proteome-wide affinity chromatography (e.g., CETSA) to identify unintended interactions .
- Structural analogs as controls : Compare with compounds lacking the piperidinylsulfonyl group to isolate functional group contributions .
Q. How can structure-activity relationship (SAR) studies inform rational design?
- Substituent scanning : Synthesize derivatives with variations at the pyrimidine 6-methoxy or benzamide 4-sulfonyl positions .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) .
- Bioisosteric replacement : Replace the piperidinyl group with morpholine or thiomorpholine to modulate solubility and metabolic stability .
Q. What advanced statistical methods optimize reaction scalability and reproducibility?
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ matrix) to evaluate temperature, catalyst loading, and solvent effects on yield .
- Response surface methodology (RSM) : Identifies non-linear relationships between variables (e.g., excess reagent improves yield but complicates purification) .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, reducing batch-to-batch variability .
Future Research Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
